Amythiamicin B
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Overview
Description
Amythiamicin B is a novel antimicrobial antibiotic.
Scientific Research Applications
Antibacterial Properties
Amythiamicin B is part of the amythiamicins group, which are known for their antibacterial properties, particularly against Gram-positive bacteria including multi-drug resistant strains. This makes them a significant subject of study in the field of antibiotic research. The discovery of amythiamicins and their isolation from Amycolatopsis sp. MI481-42F4 has been foundational in understanding their role in combating bacterial infections (Shimanaka et al., 1994).
Structural Characteristics
The structural elucidation of amythiamicin B, along with other amythiamicins, is crucial in understanding their mechanism of action. These studies have revealed the complex structures of these antibiotics, which are vital for their antimicrobial activities. The detailed structural analyses have been essential for further synthetic and medicinal chemistry research (Shimanaka et al., 1994).
Mechanism of Action
Research into the mechanism of action of amythiamicins, including amythiamicin B, has identified their target as the elongation factor Tu gene in bacteria. This insight is crucial for developing new antibiotics, especially for multi-drug-resistant strains like MRSA. Understanding this mechanism opens pathways for creating more targeted and effective antibiotics (Shimanaka et al., 1995).
Analogues and Derivatives
The study of amythiamicin D, a related compound, and its analogues has provided insights into the significance of structural variations on antibacterial activity. Such research is fundamental in the process of drug development, as it helps in understanding how structural changes can enhance or diminish the efficacy of the compound (Gross et al., 2013).
NMR Studies and Solution Structures
NMR studies on amythiamicin D have been pivotal in establishing its solution conformation and intramolecular interactions. These studies contribute to a better understanding of the molecular dynamics of thiopeptides like amythiamicin B, which is essential for their development and optimization as therapeutic agents (Lewis et al., 2006).
Total Synthesis
The total synthesis of amythiamicin D and related thiopeptides, including amythiamicin B, is a significant area of research. These syntheses not only confirm the structures of these complex molecules but also facilitate the development of analogues with potentially improved properties (Hughes et al., 2005).
properties
CAS RN |
156620-48-3 |
---|---|
Product Name |
Amythiamicin B |
Molecular Formula |
C50H53N15O9S6 |
Molecular Weight |
1200.5 g/mol |
IUPAC Name |
N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]-2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C50H53N15O9S6/c1-20(2)35-48-61-31(19-79-48)46-57-27(15-76-46)38-23(9-10-24(54-38)45-59-30(18-77-45)42(72)56-26(14-66)50(74)65-11-7-8-32(65)39(51)69)44-58-29(17-75-44)41(71)55-25(12-33(67)52-6)47-64-37(22(5)80-47)43(73)63-36(21(3)4)49-60-28(16-78-49)40(70)53-13-34(68)62-35/h9-10,15-21,25-26,32,35-36,66H,7-8,11-14H2,1-6H3,(H2,51,69)(H,52,67)(H,53,70)(H,55,71)(H,56,72)(H,62,68)(H,63,73) |
InChI Key |
ZVLJONLPGJUTCW-DTMJCZKRSA-N |
SMILES |
CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)NC(CO)C(=O)N8CCCC8C(=O)N)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)NC(CO)C(=O)N8CCCC8C(=O)N)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amythiamicin B; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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